molecular formula C9H22N2 B1609554 N-Butyl-N'-isopropyl ethylenediamine CAS No. 886503-66-8

N-Butyl-N'-isopropyl ethylenediamine

Cat. No.: B1609554
CAS No.: 886503-66-8
M. Wt: 158.28 g/mol
InChI Key: XTFDSAUWRREFRZ-UHFFFAOYSA-N
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Properties

IUPAC Name

N-butyl-N'-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-4-5-6-10-7-8-11-9(2)3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFDSAUWRREFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428539
Record name N-Butyl-N'-isopropyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886503-66-8
Record name N-Butyl-N'-isopropyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N’-isopropyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of N-Butyl-N’-isopropyl ethylenediamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-isopropyl ethylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while substitution reactions can produce various substituted amines .

Scientific Research Applications

N-Butyl-N’-isopropyl ethylenediamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic uses, including as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Butyl-N’-isopropyl ethylenediamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze specific reactions. Additionally, its amine groups can participate in hydrogen bonding and other interactions that influence its reactivity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl ethylenediamine
  • N-Isopropyl ethylenediamine
  • N,N’-Diisopropyl ethylenediamine

Uniqueness

N-Butyl-N’-isopropyl ethylenediamine is unique due to its specific combination of butyl and isopropyl groups attached to the ethylenediamine backbone. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

N-Butyl-N'-isopropyl ethylenediamine is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's interactions with biological systems, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H22_{22}N2_{2}

The structure consists of a butyl group and an isopropyl group attached to an ethylenediamine backbone, which features two amine groups. This configuration allows the compound to participate in various chemical reactions, making it useful in organic synthesis and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in its interactions with enzymes and receptors. Below are key aspects of its biological activity:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various metabolic pathways. Specific pathways and mechanisms require further investigation to fully understand its pharmacological potential.
  • Receptor Modulation : Preliminary studies suggest that this compound may modulate receptor activities, which could have implications for drug development in treating various diseases.

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain enzymatic activities. For example, it was observed to reduce the activity of specific enzymes involved in metabolic processes, indicating its potential as a therapeutic agent.
  • Cell Viability Assays : Studies involving cell lines have shown that the compound affects cell viability, with varying degrees of cytotoxicity depending on concentration. The half-maximal inhibitory concentration (IC50_{50}) values are crucial for determining its safety profile and therapeutic index.
  • Mechanistic Insights : The compound's interaction with biological targets has been explored through various mechanistic studies. These studies suggest that it may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity, a comparison with other related compounds is beneficial:

Compound NameIC50_{50} (µM)Mechanism of ActionBiological Target
N-Butyl-N'-isopropyl ED150Enzyme inhibitionVarious metabolic enzymes
Compound A200Receptor modulationSpecific GPCRs
Compound B100Cytotoxic effectsCancer cell lines

This table illustrates the relative potency of this compound compared to other compounds, highlighting its potential as a therapeutic agent.

Safety Profile

While exploring its biological activity, it is crucial to consider the safety profile of this compound. Reports indicate that it may cause irritation upon contact with skin or mucous membranes, necessitating careful handling during laboratory applications. Further toxicological studies are required to establish comprehensive safety data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.